![molecular formula C14H20ClN3OS B5714476 N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as CMET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMET belongs to the class of thiourea derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is not yet fully understood. However, it has been suggested that N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its biological activities by interfering with various cellular processes. N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer activity. N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been found to inhibit the activity of viral proteases, which are essential for viral replication. Furthermore, N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory and antifungal activities.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and modulate the cell cycle in cancer cells. N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the growth of Candida albicans by disrupting the cell wall and membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells, viruses, and fungi. N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for therapeutic applications. However, the limitations of using N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments include its low solubility in water and its instability under acidic conditions. These limitations may affect the reproducibility of the results obtained in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One of the directions is to investigate the potential of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea as a therapeutic agent for cancer, viral infections, and fungal infections. Further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and its potential targets. Additionally, the development of novel formulations of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea with improved solubility and stability may enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction between 3-chloro-2-methylbenzenamine and 2-(4-morpholinyl)ethyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is reported to be around 70% using this method.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antifungal activities. N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to exhibit antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c1-11-12(15)3-2-4-13(11)17-14(20)16-5-6-18-7-9-19-10-8-18/h2-4H,5-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHYSBWMEANGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




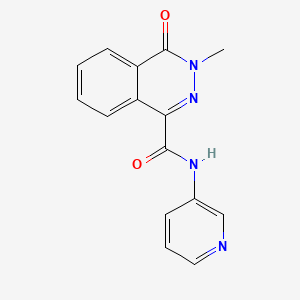

![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
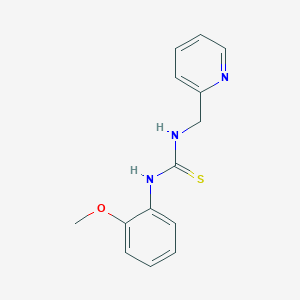
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
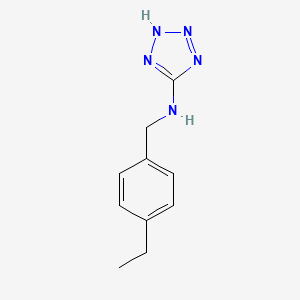
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
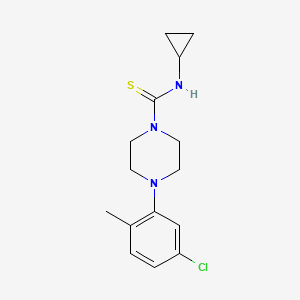
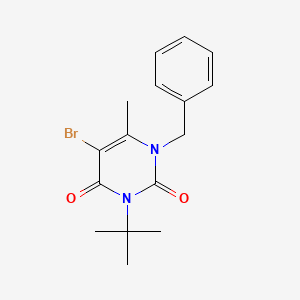
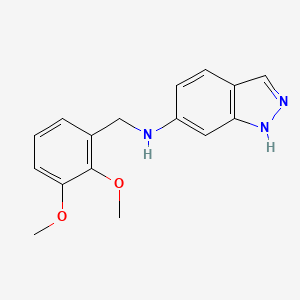
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)